Rhein-8-glucoside

Description

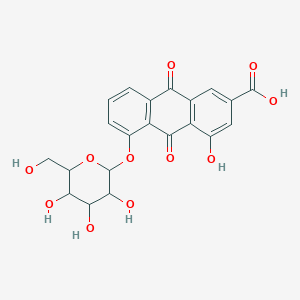

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-9,10-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-6-12-16(25)18(27)19(28)21(32-12)31-11-3-1-2-8-14(11)17(26)13-9(15(8)24)4-7(20(29)30)5-10(13)23/h1-5,12,16,18-19,21-23,25,27-28H,6H2,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKUTTFFZMQCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34298-86-7 | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 - 266 °C | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Rhein-8-glucoside: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhein-8-glucoside is an anthraquinone glycoside naturally occurring in several plant species, most notably within the genus Rheum, commonly known as rhubarb. As a glycoside, it is a precursor to its aglycone, rhein, a compound extensively studied for a wide range of pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects. The purgative properties of rhubarb are largely attributed to its content of anthraquinone glycosides, including this compound and sennosides.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation from Rheum species, and an exploration of its metabolic fate and the signaling pathways modulated by its active metabolite, rhein.

Natural Sources of this compound in Rheum Species

This compound is a characteristic constituent of the roots and rhizomes of various Rheum species. While its presence is widely reported, precise quantitative data for the glycoside itself is often sparse in literature, with many studies focusing on the concentration of its aglycone, rhein, after hydrolysis. The following table summarizes the documented presence of this compound and related anthraquinones in prominent Rheum species.

| Plant Species | Part | This compound Presence | Key Related Anthraquinones Quantified | Reference |

| Rheum palmatum L. | Roots/Rhizome | Documented | Rhein: 0.70-2.90 mg/g; Emodin: 1.08-2.04 mg/g; Aloe-emodin: 0.65-1.16 mg/g | [2][3][4] |

| Rheum tanguticum Maxim. ex Balf. | Roots/Rhizome | Documented | Presence of rhein, emodin, chrysophanol, and physcion confirmed and isolated. | [5][6] |

| Rheum officinale Baillon | Roots/Rhizome | Documented | Contains a complex mixture of hydroxyanthracene derivatives, including glycosides of rhein. | [1][7] |

| Rheum emodi Wall. ex Meissn. | Roots/Rhizome | Documented | Rhein: 108.00 µg/mg; Chrysophanol: 67.14 µg/mg in methanolic extract. | [4] |

| Rheum ribes L. | Not specified | Documented | Presence of rhein, emodin, chrysophanol, and their glycosides confirmed. | [8] |

Isolation and Purification from Rheum Species

The isolation of this compound from Rheum plant material involves a multi-step process of extraction, fractionation, and chromatographic purification. The lipophilic nature of the aglycone and the hydrophilic sugar moiety give the glycoside an intermediate polarity, which guides the selection of solvents and chromatographic techniques.

General Experimental Workflow

The overall process for isolating this compound involves initial extraction from the plant matrix, followed by purification steps to separate it from other phytochemicals.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation of anthraquinone glycosides from Rheum species.[8][9]

Protocol 1: Extraction and Preliminary Fractionation

-

Plant Material Preparation : Start with dried and finely powdered rhizomes of a selected Rheum species (e.g., Rheum palmatum).

-

Solvent Extraction :

-

Macerate or reflux the powdered plant material (1 kg) with an 80% aqueous ethanol solution (5 L) for 2-3 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction of the target compounds.

-

Combine the ethanolic extracts and filter to remove solid plant debris.

-

-

Concentration : Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

-

Liquid-Liquid Partitioning :

-

Suspend the crude extract in distilled water (1 L).

-

Perform sequential partitioning with solvents of increasing polarity. First, partition against a non-polar solvent like petroleum ether or hexane to remove lipids and chlorophylls (discard the organic phase).

-

Subsequently, partition the aqueous layer with ethyl acetate to extract medium-polarity compounds.

-

Finally, partition the remaining aqueous layer with n-butanol. The anthraquinone glycosides, including this compound, will preferentially move into the n-butanol fraction.

-

Collect and concentrate the n-butanol fraction to dryness to obtain a glycoside-rich extract.

-

Protocol 2: Chromatographic Purification

-

Silica Gel Column Chromatography (Optional Pre-purification) :

-

Subject the glycoside-rich extract to column chromatography on a silica gel (100-200 mesh) column.

-

Elute with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃:MeOH gradients from 100:1 to 80:20).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase such as Chloroform:Methanol:Water (8:2:0.2) and visualizing under UV light (254 nm or 365 nm).

-

Combine fractions containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

System : A preparative HPLC system equipped with a UV-Vis detector.

-

Column : Reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).

-

Mobile Phase : A gradient of methanol (A) and water containing 0.1% formic or oxalic acid (B).[9] A typical gradient might be: 0-10 min, 20-40% A; 10-30 min, 40-60% A; 30-40 min, 60-80% A.

-

Flow Rate : 10-20 mL/min.

-

Detection : Monitor the effluent at a wavelength of 280 nm or 428 nm.[9]

-

Procedure : Dissolve the pre-purified fraction in a minimal amount of methanol, filter through a 0.45 µm syringe filter, and inject onto the column.

-

Collect the peak corresponding to this compound based on its retention time relative to a standard, if available.

-

Combine the collected fractions, and remove the solvent under vacuum to yield the purified compound.

-

-

Structure Elucidation : Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Metabolism and Biological Signaling Pathways

This compound itself is considered a pro-drug. Following oral administration, it transits largely unchanged through the upper gastrointestinal tract. In the colon, it is metabolized by the gut microbiota, which cleaves the β-glucosidic bond to release the pharmacologically active aglycone, rhein.[10][11][12] Rhein is then absorbed into systemic circulation and exerts a variety of biological effects by modulating key cellular signaling pathways.

Key Signaling Pathways Modulated by Rhein

-

NF-κB Pathway : Rhein has been shown to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It can prevent the degradation of the inhibitor κB-α (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[13][14][15] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][16]

-

TGF-β1 Signaling : Transforming growth factor-beta 1 (TGF-β1) is a key cytokine involved in tissue fibrosis. Rhein can interfere with this pathway, reducing the expression of fibrotic markers and mitigating processes like renal and hepatic fibrosis.[13] This makes it a compound of interest for chronic diseases characterized by excessive extracellular matrix deposition.

-

Protein Tyrosine Phosphatase 1B (PTP1B) : Rhein is an inhibitor of PTP1B, a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, rhein has potential therapeutic applications in the management of type 2 diabetes and obesity. The interaction between PTP1B and other pathways like NF-κB and TGF-β is an area of active research.[17]

Conclusion

This compound is a significant natural product from Rheum species, serving as a stable pro-drug for the multi-target therapeutic agent, rhein. Understanding its natural distribution and mastering its isolation are critical first steps for further pharmacological research and drug development. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for scientists aiming to explore the therapeutic potential of this important anthraquinone glycoside. Further quantitative studies across various Rheum species and geographical locations are warranted to fully characterize the natural variability of this compound content.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Rapid evaluation of antioxidant activity of Rheum tanguticum: A synergistic strategy of near-infrared spectroscopy, chromatographic effects, and machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparative isolation and purification of hydroxyanthraquinones from Rheum tanguticum Maxim. on normal phase silica gel: using a Flash Master Personal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bingol.edu.tr [bingol.edu.tr]

- 9. wakan-iyaku.gr.jp [wakan-iyaku.gr.jp]

- 10. Rhein modulates host purine metabolism in intestine through gut microbiota and ameliorates experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rhein modulates host purine metabolism in intestine through gut microbiota and ameliorates experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rhein Inhibits NF- κ B Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rhein ameliorates adenomyosis by inhibiting NF-κB and β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rhein inhibits interleukin-1 beta-induced activation of MEK/ERK pathway and DNA binding of NF-kappa B and AP-1 in chondrocytes cultured in hypoxia: a potential mechanism for its disease-modifying effect in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein-tyrosine Phosphatase 1B (PTP1B) Deficiency Confers Resistance to Transforming Growth Factor-β (TGF-β)-induced Suppressor Effects in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Rhein-8-Glucoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhein-8-glucoside, a significant bioactive anthraquinone glycoside found predominantly in medicinal plants such as Rheum species (rhubarb), has garnered considerable interest for its pharmacological activities.[1][2] Understanding its biosynthesis is pivotal for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound in plants. The pathway initiates from the polyketide pathway to form the emodin aglycone, which is subsequently oxidized to rhein and finally glycosylated to yield this compound. This document details the key enzymatic steps, presents available quantitative data, outlines experimental protocols for the characterization of the involved enzymes, and provides visual representations of the pathway and experimental workflows. While significant progress has been made in elucidating this pathway, particularly the identification of a specific UDP-glycosyltransferase for the final step, gaps in our understanding remain, especially concerning the precise enzymatic conversion of emodin to rhein.

Introduction

Anthraquinones are a large class of aromatic compounds found in various plants, fungi, and lichens, with many exhibiting important biological activities.[1] this compound is an anthraquinone glycoside that contributes to the medicinal properties of herbs like rhubarb.[2] The biosynthesis of such specialized metabolites in plants involves multi-step enzymatic reactions, starting from primary metabolites. This guide focuses on the core biosynthetic pathway leading to this compound, providing a technical resource for researchers in natural product chemistry, plant biology, and drug development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Emodin Backbone: This stage involves the synthesis of the anthraquinone scaffold of emodin through the polyketide pathway.

-

Oxidation of Emodin to Rhein: A proposed hydroxylation step to convert emodin to its derivative, rhein.

-

Glycosylation of Rhein: The final attachment of a glucose moiety to the rhein backbone to form this compound.

Stage 1: Biosynthesis of the Emodin Aglycone via the Polyketide Pathway

The formation of the emodin anthraquinone core follows the polyketide pathway, a common route for the biosynthesis of aromatic compounds in plants and fungi.[1][3]

-

Key Enzyme: Octaketide Synthase (OKS)

-

Substrate: Acetyl-CoA and seven molecules of Malonyl-CoA

-

Reaction: The biosynthesis is initiated by a type III polyketide synthase (PKS), specifically an octaketide synthase (OKS).[4] OKS catalyzes the iterative decarboxylative condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide intermediate.[4]

-

Cyclization and Aromatization: This linear polyketide chain undergoes a series of intramolecular aldol condensations and subsequent aromatization reactions to form the tricyclic anthraquinone scaffold of emodin.[3] While the involvement of OKS is established, the specific enzymes (cyclases, aromatases) that govern the precise folding and cyclization of the octaketide chain to yield emodin in plants are still under investigation.

Stage 2: Proposed Oxidation of Emodin to Rhein

The conversion of emodin to rhein involves the oxidation of the methyl group at position 6 to a carboxylic acid group.

-

Proposed Enzyme Class: Cytochrome P450 Monooxygenase (CYP450)

-

Substrate: Emodin

-

Product: Rhein

-

Reaction: While the direct enzymatic conversion of emodin to rhein in plants has not been fully elucidated, it is hypothesized to be catalyzed by a cytochrome P450 monooxygenase.[5][6] CYP450s are a large family of enzymes known to be involved in a wide range of oxidative reactions in plant secondary metabolism.[6][7] Studies on microbial systems have shown that fungi can convert emodin to rhein, and in vitro studies with rat liver microsomes have demonstrated the cytochrome P450-dependent oxidation of emodin to ω-hydroxyemodin, a likely intermediate in the formation of rhein.[5] However, a specific plant CYP450 responsible for this two-step oxidation (methyl to hydroxymethyl to carboxyl) has yet to be identified and characterized.

Stage 3: Glycosylation of Rhein to this compound

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the hydroxyl group at the C-8 position of rhein.

-

Key Enzyme: UDP-glycosyltransferase (UGT)

-

Substrates: Rhein and UDP-glucose

-

Product: Rhein-8-O-β-D-glucoside

-

Reaction: This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). Recently, a novel UGT, designated RpUGT26, was identified from Rheum palmatum and shown to be responsible for the formation of rhein-8-O-β-d-glucoside.[8] This enzyme transfers the glucosyl moiety from the activated sugar donor, UDP-glucose, to the C-8 hydroxyl group of rhein.

Quantitative Data

Quantitative data on the enzymes of the this compound biosynthetic pathway is currently limited in the public domain. The following table summarizes the available information. Further research is required to determine the kinetic parameters of all the enzymes involved to fully understand the pathway's flux and regulation.

| Enzyme | Source Organism | Substrate(s) | Product(s) | Km | Vmax | kcat | Reference |

| Octaketide Synthase (PcOKS) | Polygonum cuspidatum | Acetyl-CoA, Malonyl-CoA | Octaketide | Not Reported | Not Reported | Not Reported | [4] |

| RpUGT26 | Rheum palmatum | Rhein, UDP-glucose | Rhein-8-O-β-D-glucoside | Not Reported | Not Reported | Not Reported | [8] |

Experimental Protocols

This section provides generalized methodologies for the key experiments required to study the biosynthesis of this compound. These protocols are based on standard techniques used for the characterization of plant secondary metabolic pathways.

Heterologous Expression and Purification of Recombinant Enzymes

To characterize the enzymatic activity, the genes encoding the biosynthetic enzymes are typically expressed in a heterologous system.

-

Gene Cloning: The open reading frames of the candidate genes (e.g., OKS, CYP450, UGT) are amplified from the plant's cDNA library and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism. Escherichia coli is commonly used for PKS and UGT expression, while Saccharomyces cerevisiae (yeast) is often preferred for cytochrome P450 enzymes as it is a eukaryotic system that can better handle membrane-bound proteins.[9][10]

-

Protein Purification:

-

Bacterial or yeast cells are cultured and induced to express the recombinant protein.

-

Cells are harvested by centrifugation and lysed (e.g., by sonication or French press).

-

The recombinant protein, often engineered with a purification tag (e.g., His-tag, GST-tag), is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

The purity of the protein is assessed by SDS-PAGE.

-

In Vitro Enzyme Assays

Enzyme assays are performed to confirm the function of the purified recombinant enzymes.

-

Reaction Mixture: A typical reaction mixture contains the purified OKS enzyme, the starter molecule acetyl-CoA, the extender molecule malonyl-CoA, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: The reaction is stopped, and the polyketide products are extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the octaketide product.

-

Reaction Mixture: The assay for a plant CYP450 typically requires microsomes prepared from the heterologous expression host (e.g., yeast) or the purified reconstituted enzyme, the substrate (emodin), a source of electrons (NADPH), and a cytochrome P450 reductase. The reaction is carried out in a suitable buffer (e.g., Tris-HCl or phosphate buffer).

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature.

-

Product Extraction and Analysis: The reaction is quenched, and the products are extracted and analyzed by HPLC or LC-MS to detect the formation of rhein.

-

Reaction Mixture: The assay mixture contains the purified UGT enzyme, the aglycone substrate (rhein), the sugar donor (UDP-glucose), and a suitable buffer (e.g., Tris-HCl buffer, pH 7.5) containing a divalent cation like MgCl2.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C).

-

Analysis: The reaction is stopped, and the formation of this compound is directly analyzed by HPLC or LC-MS.[11][12]

Metabolite Analysis in Plant Tissues

To confirm the presence of the biosynthetic intermediates and the final product in the plant, metabolite extraction and analysis are performed.

-

Sample Preparation: Plant tissues (e.g., roots, rhizomes of Rheum species) are freeze-dried and ground into a fine powder.

-

Extraction: The powdered tissue is extracted with a suitable solvent, typically methanol or ethanol, often using methods like sonication or Soxhlet extraction to improve efficiency.[13]

-

Analysis: The crude extract is filtered and analyzed by HPLC or LC-MS/MS.[14][15] By comparing the retention times and mass spectra with authentic standards of emodin, rhein, and this compound, their presence and quantity in the plant tissue can be determined.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Workflow for Enzyme Characterization

Caption: A typical workflow for the characterization of a biosynthetic enzyme.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is beginning to be unraveled, with the polyketide origin of its aglycone and the specific glycosyltransferase for its final assembly now identified. However, significant knowledge gaps remain. The precise enzymatic machinery for the cyclization and aromatization of the octaketide intermediate into emodin needs to be elucidated. Furthermore, the identification and characterization of the specific cytochrome P450 enzyme(s) responsible for the oxidation of emodin to rhein in plants is a critical next step. Future research should focus on isolating and functionally characterizing these missing enzymes. A complete understanding of the pathway, including its regulation, will be instrumental for the successful metabolic engineering of plants or microbial systems for the enhanced and sustainable production of this valuable pharmacologically active compound. The availability of detailed quantitative data and robust experimental protocols will be essential to achieve this goal.

References

- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Octaketide Synthase from Polygonum cuspidatum Implements Emodin Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation of the anthraquinones emodin and chrysophanol by cytochrome P450 enzymes. Bioactivation to genotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sas.rochester.edu [sas.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. Heterologous Expression of Arabidopsis UDP-Glucosyltransferases in Saccharomyces cerevisiae for Production of Zearalenone-4-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UGT Inhibition | Evotec [evotec.com]

- 12. criver.com [criver.com]

- 13. api.fspublishers.org [api.fspublishers.org]

- 14. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats | MDPI [mdpi.com]

- 15. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhein-8-glucoside mechanism of action in cellular pathways

An In-depth Technical Guide on the Core Mechanism of Action of Rhein-8-glucoside in Cellular Pathways

Executive Summary

This compound is a naturally occurring anthraquinone glycoside predominantly found in medicinal plants such as rhubarb.[1][2] In the gastrointestinal tract, it functions as a prodrug, being metabolized by intestinal bacteria into its active form, rhein.[3] The majority of the documented cellular and pharmacological effects are attributed to rhein. This technical guide delineates the core mechanisms of action of rhein on key cellular signaling pathways. Rhein demonstrates significant multi-target activity, primarily modulating pathways involved in inflammation, apoptosis, and cell proliferation. Its anti-inflammatory effects are largely mediated through the potent inhibition of the NF-κB and MAPK signaling cascades.[4][5] In oncology research, rhein induces apoptosis through the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum stress pathways.[6][7] Interestingly, its effect on the PI3K/Akt pathway is context-dependent, promoting cell survival and migration in wound healing while inhibiting proliferation in other contexts.[8][9][10] This document provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to serve as a resource for researchers, scientists, and drug development professionals.

Introduction to this compound

Overview and Pharmacokinetics

This compound, also known as Rhein 8-O-β-D-glucopyranoside, is an anthraquinone glycoside.[1] Upon oral administration, it passes to the lower intestine where it is hydrolyzed by bacterial β-glucosidases into its active aglycone, rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid).[3] This biotransformation is crucial for its biological activity, as rhein is the primary molecule interacting with cellular targets. This compound itself has been shown to accelerate the metabolism and purgative action of other compounds like sennoside A.[3][11]

Core Mechanisms of Action of Rhein

The therapeutic potential of this compound is realized through the diverse molecular interactions of its metabolite, rhein. Rhein modulates a nexus of interconnected signaling pathways.

Anti-inflammatory Pathways

Rhein exhibits significant anti-inflammatory activity by targeting key signaling cascades that regulate the expression of inflammatory mediators.[4]

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Rhein effectively suppresses this pathway through multiple mechanisms:

-

IKKβ Inhibition : Rhein can directly inhibit IκB kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[12][13] This action keeps NF-κB sequestered in the cytoplasm.

-

PPAR-γ Modulation : Rhein can promote the formation of a complex involving PPARγ, NF-κB, and histone deacetylase 3 (HDAC3).[4][14] This complex blocks the acetylation of NF-κB, thereby inhibiting the transcription of downstream pro-inflammatory genes.[4][14]

-

Reduced p65 Phosphorylation : It dose-dependently inhibits the expression of phosphorylated p65, a key subunit of the NF-κB complex, preventing its nuclear translocation.[9]

The net result is a significant reduction in the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15]

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, is another critical regulator of inflammation. Rhein has been shown to inhibit the IL-1β-activated MAPK pathway in chondrocytes.[5] It also suppresses the phosphorylation of JNK and p38 kinase, which are involved in apoptosis induction in certain cancer cells.[16] By inhibiting these kinases, rhein blocks the downstream activation of transcription factors like AP-1, further reducing the expression of pro-inflammatory genes.[5]

Induction of Apoptosis in Cancer Cells

Rhein induces programmed cell death in a variety of cancer cell lines through a multi-pronged approach that activates all major apoptotic pathways.

-

Intrinsic (Mitochondrial) Pathway : Rhein can induce the generation of reactive oxygen species (ROS).[7][17] This leads to a decrease in the mitochondrial membrane potential, an increase in the Bax/Bcl-2 ratio, and the release of cytochrome c from the mitochondria into the cytosol.[7][18] This cascade culminates in the activation of caspase-9 and the executioner caspase-3.[17]

-

Extrinsic (Death Receptor) Pathway : The compound has been shown to upregulate TNF-α and its receptor TNFR1.[7] This engagement leads to the recruitment of TRADD and subsequent activation of caspase-8, which can then directly activate caspase-3.[7]

-

Endoplasmic Reticulum (ER) Stress Pathway : In human nasopharyngeal carcinoma cells, rhein induces ER stress, evidenced by increased levels of GRP78, PERK, ATF6, and CHOP.[6] This stress response triggers the activation of caspase-12, another initiator caspase that feeds into the final apoptotic pathway.[6]

Context-Dependent Regulation of the PI3K/Akt Pathway

The PI3K/Akt pathway is a primary signaling route for cell survival, proliferation, and growth.[19] Rhein's influence on this pathway is notably dependent on the cellular context.

-

Activation in Wound Healing : In studies on skin wound healing, rhein has been shown to activate the PI3K/Akt pathway.[8][10] It enhances the phosphorylation of both PI3K and Akt in human skin fibroblasts.[8][10] This activation promotes fibroblast proliferation, migration, and invasion, which are critical processes for wound closure and tissue regeneration.[8][20]

-

Inhibition in Pathological Conditions : Conversely, in a model of adenomyosis, rhein was found to inhibit the expression of p-Akt.[9] This inhibition is associated with the suppression of pathological cell proliferation and hypertrophy.[9] This dual activity highlights rhein's potential to act as a modulator of cell fate, promoting regenerative processes while curbing abnormal growth.

Quantitative Data Summary

The biological effects of rhein and its parent glycoside have been quantified in various studies. The following tables summarize key findings.

Table 1: IC50 Values of Rhein and this compound

| Compound | Target/Cell Line | Effect | IC50 Value | Citation |

|---|---|---|---|---|

| This compound | Human Protein Tyrosine Phosphatase (PTP1B) | Inhibition | 11.5 μM | [3] |

| Rhein | MCF-7/VEC (Breast Cancer) | Growth Suppression | 129.1 ± 34.37 μM | [21] |

| Rhein | MCF-7/HER2 (Breast Cancer) | Growth Suppression | 107.9 ± 7.7 μM | [21] |

| Rhein | HepG2 (Liver Cancer) | Growth Suppression | 161.5 μM (at 24h) |[4] |

Table 2: Effects of Rhein on Protein Expression and Cytokine Production

| Cell Type | Treatment | Target | Effect | Citation |

|---|---|---|---|---|

| Human OA Chondrocytes | 10⁻⁵ M Rhein | Aggrecan Production | +46.5% | [22] |

| Human OA Chondrocytes | 10⁻⁵ M Rhein | IL-6 Production | -17% to -30% | [22] |

| Human OA Chondrocytes | 10⁻⁵ M Rhein | MMP-3 Production | -17% to -30% | [22] |

| Human OA Chondrocytes | 10⁻⁵ M Rhein | Nitric Oxide (NO) Production | -17% to -30% | [22] |

| Rat Primary Hepatocytes | 50 μM Rhein | γ-H2AX Protein | +2.5-fold | [17] |

| Rat Primary Hepatocytes | 50 μM Rhein | p53 Protein | +4.5-fold | [17] |

| Rat Primary Hepatocytes | 50 μM Rhein | p21 Protein | +3.6-fold |[17] |

Key Experimental Protocols

The mechanisms described have been elucidated using a range of standard molecular and cellular biology techniques.

Cell Viability and Proliferation Assays

-

Methodology (CCK-8/MTT Assay) : Human skin fibroblasts (HSFs) or cancer cells are seeded in 96-well plates.[7][8] After cell adherence, they are treated with various concentrations of rhein or vehicle control for specified time periods (e.g., 24, 48, 72 hours). Subsequently, 10 µL of CCK-8 or MTT solution is added to each well, and the plates are incubated for 1-4 hours at 37°C. The absorbance is then measured using a microplate reader at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT) to determine cell viability.[8]

Western Blot Analysis

-

Methodology : Cells or tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-AKT, AKT, p-p65, Caspase-3, β-actin).[8][10][15] After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band densities are quantified using software like ImageJ.[10]

Apoptosis Detection

-

Methodology (Annexin V-FITC/PI Staining) : Cells are treated with rhein for a specified duration. Both floating and adherent cells are harvested and washed with cold PBS. Cells are then resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark. The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.[7]

Cell Migration Assay

-

Methodology (Scratch Wound Assay) : Cells are grown to confluence in a 6-well plate. A sterile pipette tip is used to create a linear "scratch" in the monolayer. The cells are washed to remove debris and then incubated with media containing rhein or a vehicle control. Images of the scratch are captured at 0 hours and subsequent time points (e.g., 24, 48 hours). The rate of wound closure is measured and quantified to assess cell migration.[8][10]

Conclusion and Future Directions

This compound, through its active metabolite rhein, is a multi-target agent with well-documented effects on fundamental cellular pathways. Its ability to potently inhibit pro-inflammatory signaling via NF-κB and MAPK pathways underscores its potential in treating inflammatory conditions. Furthermore, its capacity to induce apoptosis through multiple, redundant pathways makes it an interesting candidate for anti-cancer research. The context-dependent regulation of the PI3K/Akt pathway reveals a sophisticated mechanism of action that could potentially be harnessed for both regenerative medicine and anti-proliferative therapies.

Future research should focus on several key areas:

-

Direct actions of this compound : Investigating whether the parent glycoside has any biological activity prior to its metabolism.

-

Pharmacokinetic Optimization : Developing derivatives of rhein with improved water solubility, oral absorption, and reduced potential toxicity to enhance clinical applicability.[4]

-

Target Specificity : Elucidating the precise binding interactions of rhein with key targets like IKKβ and mTOR to guide the development of more specific and potent analogues.

-

In Vivo Efficacy : Expanding the range of in vivo studies to validate the cellular mechanisms observed in vitro and to establish therapeutic windows for various diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhein induces apoptosis through induction of endoplasmic reticulum stress and Ca2+-dependent mitochondrial death pathway in human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptotic effects of rhein through the mitochondrial pathways, two death receptor pathways, and reducing autophagy in human liver L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rhein ameliorates adenomyosis by inhibiting NF-κB and β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rhein promotes skin wound healing by activating the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The influence of rhein 8-O-β-D-glucopyranoside on the purgative action of sennoside A from rhubarb in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory Effects and Mechanisms of Rhein, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rhein attenuates lipopolysaccharide-primed inflammation through NF-κB inhibition in RAW264.7 cells: targeting the PPAR-γ signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rhein induces apoptosis in HL-60 cells via reactive oxygen species-independent mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of rhein-induced apoptosis in rat primary hepatocytes: beneficial effect of cyclosporine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rhein-induced apoptosis in colorectal cancer cell lines: A mechanistic study of the myeloid differentiation primary response gene 88/toll-like receptor 4/nuclear factor kappa-B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Rhein promotes skin wound healing by activating the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rhein Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of rhein on human articular chondrocytes in alginate beads - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Rhein-8-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Rhein-8-glucoside (also known as Rhein-8-O-β-D-glucopyranoside), an anthraquinone glycoside found in medicinal plants such as rhubarb (Rheum species) and Cassia species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by consolidating key spectroscopic information, experimental methodologies, and structural representations.

Chemical Structure and Properties

This compound is a glycoside of Rhein, an anthraquinone. The glucose moiety is attached at the C-8 position of the Rhein scaffold.

Molecular Formula: C₂₁H₁₈O₁₁[1][2]

Molecular Weight: 446.4 g/mol [1][2]

Caption: Chemical structure of this compound.

Spectroscopic Data

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for chromophoric systems like anthraquinones.

| Solvent | λmax (nm) | Reference |

| Not Specified | 227, 284, 428 | [1] |

| Methanol:Water | ~254, ~432 (for Rhein aglycone) | [3] |

Mass Spectrometry (MS)

| Ionization Mode | [M-H]⁻ (m/z) | Molecular Formula |

| ESI (Negative) | 445.0776 (Calculated) | C₂₁H₁₇O₁₁ |

Note: The m/z value is calculated based on the molecular formula. Experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR). Specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the public domain literature searched.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on methodologies reported for similar compounds like anthraquinones and their glycosides.[4][5]

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-grade solvent (e.g., methanol, ethanol, or a mixture with water). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm, using the solvent as a blank. The wavelengths of maximum absorbance (λmax) are identified.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. The analysis is typically performed in negative ion mode for acidic compounds like this compound.

-

Data Acquisition: The sample solution is introduced into the ESI source. The mass analyzer is scanned over an appropriate m/z range to detect the molecular ion and any fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the characterization of a natural product like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic data and chemical structure.

References

Navigating the Solubility of Rhein-8-glucoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Rhein-8-glucoside, an anthraquinone glycoside found in rhubarb, which is of significant interest to researchers in drug development and life sciences. This document offers a compilation of available quantitative and qualitative solubility data, standardized experimental protocols for solution preparation, and a logical workflow for its application in in vitro studies.

Executive Summary

This compound is a compound with potential therapeutic applications, including anti-tumor and antibacterial properties. Its utility in experimental settings is fundamentally dependent on its solubility in appropriate solvents. This guide addresses the existing challenges of inconsistent solubility data by presenting a consolidated overview and offering practical guidance for researchers to ensure consistent and reproducible experimental outcomes.

Solubility Profile of this compound

The solubility of this compound has been reported with some variability across different sources. While it is generally characterized as soluble in polar organic solvents, precise quantitative values can differ. This section consolidates the available data to provide a comparative overview.

Quantitative Solubility Data

The following table summarizes the reported quantitative solubility of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.

| Solvent | Reported Solubility | Source(s) | Notes |

| DMSO | 100 mg/mL | MedChemExpress | Requires ultrasonic assistance; hygroscopic nature of DMSO can impact solubility.[1] |

| DMSO | ≥59.7 mg/mL | APExBIO | |

| DMSO | Slightly soluble | Cayman Chemical | This qualitative description suggests that achieving high concentrations may be challenging.[2][3] |

Qualitative Solubility in Other Organic Solvents

Qualitative assessments of this compound's solubility in various organic solvents are summarized below.

| Solvent | Solubility | Source(s) |

| Methanol | Soluble | [4] |

| Hot Methanol | Soluble | [4] |

| Ethanol | Soluble | [4] |

| Chloroform | Insoluble | [4] |

| Petroleum Ether | Insoluble | [4] |

It is important to note that anthraquinone glycosides, as a class of compounds, are generally more soluble in polar solvents due to the presence of the sugar moiety, while the aglycone anthraquinone core has better solubility in less polar organic solvents.[5][6][7]

Experimental Protocols for Solution Preparation

To ensure consistency and achieve maximum solubilization, the following protocols are recommended for preparing stock solutions of this compound.

Preparation of a Concentrated Stock Solution in DMSO

This protocol is designed for the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted in aqueous media for final experimental concentrations.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weigh the desired amount of this compound powder and place it in a sterile tube.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO for every 1 mg of this compound).

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, place the tube in an ultrasonic water bath at 37°C and sonicate for 10-15 minutes.[3]

-

Visually inspect the solution to ensure there are no visible particles.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Preparing this compound for in vitro Assays

The following diagram illustrates a typical workflow for the preparation and application of this compound in cell-based experiments.

Considerations for Experimental Design

When using this compound in cell culture experiments, the final concentration of DMSO must be carefully controlled, as it can have cytotoxic effects. It is generally recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.[8][9][10][11][12] A vehicle control (medium with the same final concentration of DMSO without the compound) should always be included in the experimental design.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound based on currently available data. By following the recommended protocols and considering the experimental design factors outlined, researchers can improve the reliability and reproducibility of their studies involving this promising natural compound. Further research to establish definitive solubility data in a wider range of solvents under standardized conditions would be a valuable contribution to the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. m.elisa-research.com [m.elisa-research.com]

- 4. chembk.com [chembk.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Rhein-8-glucoside: Physical and Chemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of Rhein-8-glucoside (CAS No: 34298-86-7), an anthraquinone glycoside found in medicinal plants such as Rhubarb (Rheum palmatum).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound, a yellow crystalline solid, is an O-glycoside of the anthraquinone rhein.[4] Its glycosidic linkage enhances its solubility and bioavailability compared to its aglycone.[2] The fundamental physicochemical properties of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₈O₁₁ | [2][5] |

| Molecular Weight | 446.36 g/mol | [2] |

| Appearance | Yellow Solid | [4] |

| Melting Point | >245 °C (decomposition) | [6] |

| Solubility | Slightly soluble in DMSO. Soluble in Pyridine, Methanol, Ethanol. | [1] |

| Stability | Stable for ≥ 4 years at -20°C. Light sensitive. | [7] |

| Storage | Hygroscopic, store in a refrigerator under an inert atmosphere. | [4] |

Spectroscopic Properties

| Property | Value | Source(s) |

| UV (λmax) | 227, 284, 428 nm | [8] |

| IR (Infrared) Data | While specific FT-IR data for this compound is not readily available, the spectrum is expected to exhibit characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O of the quinone and carboxylic acid), and glycosidic (C-O-C) functional groups, similar to other anthraquinone glycosides. | [9][10][11][12] |

| ¹H and ¹³C NMR | Detailed experimental ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature. However, based on its structure, the ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the anthraquinone core, the anomeric proton of the glucose moiety (typically a doublet in the range of 4.5-5.5 ppm), and other sugar protons. The ¹³C NMR spectrum would display signals for the carbonyl carbons of the quinone, aromatic carbons, and the carbons of the glucose unit. | [13][14] |

Experimental Protocols

This section provides detailed methodologies for the analysis and biological evaluation of this compound, compiled from various scientific sources.

Analytical Methods

A robust HPLC method is crucial for the quantification of this compound in plant extracts and biological matrices.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and 0.1% phosphoric acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

This method allows for the simultaneous determination of this compound and other related anthraquinones.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC quantification of this compound.

Biological Activity Assays

This compound has been identified as an inhibitor of human protein tyrosine phosphatase 1B (hPTP1B), a therapeutic target for diabetes.[15]

-

Principle: This is a colorimetric assay that measures the enzymatic activity of hPTP1B using p-nitrophenyl phosphate (pNPP) as a substrate. The product, p-nitrophenol, can be quantified spectrophotometrically.

-

Materials:

-

Human recombinant PTP1B enzyme.

-

pNPP substrate solution.

-

Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT).

-

This compound (test compound).

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, hPTP1B enzyme, and the test compound or vehicle control.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Workflow for hPTP1B Inhibition Assay

Caption: Experimental workflow for the in vitro hPTP1B inhibition assay.

The purgative effect of this compound can be evaluated in an animal model.[16]

-

Animal Model: Male ICR mice.

-

Principle: The purgative activity is assessed by measuring the time to the first wet feces and the total weight of wet feces produced over a specific period after oral administration of the test compound.

-

Procedure:

-

Fast the mice overnight with free access to water.

-

Administer this compound orally at different doses. A control group receives the vehicle.

-

Place each mouse in an individual cage with a pre-weighed filter paper on the bottom.

-

Observe the mice for the production of wet feces.

-

Record the time of the first appearance of wet feces.

-

After a set period (e.g., 6-8 hours), weigh the filter paper to determine the total weight of wet feces.

-

Compare the results between the treated and control groups.

-

Workflow for Purgative Activity Assay

Caption: Workflow for assessing the purgative activity of this compound in mice.

Biological Activities and Signaling Pathways

While research on the specific signaling pathways of this compound is ongoing, studies on its aglycone, rhein, provide valuable insights into its potential mechanisms of action. Rhein has been shown to modulate inflammatory pathways.

Anti-inflammatory Effects

Rhein has been reported to inhibit the activation of key inflammatory signaling pathways, including MAPK and NF-κB. This suggests that this compound, as a prodrug of rhein, may exert anti-inflammatory effects by influencing these pathways.

Potential Anti-inflammatory Signaling Pathway of Rhein

Caption: Potential inhibitory effects of rhein on inflammatory signaling pathways.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. This technical guide provides a foundational understanding of its physicochemical properties and methodologies for its study. Further research is warranted to fully elucidate its therapeutic potential and mechanisms of action, particularly the detailed characterization of its spectral properties and its direct effects on cellular signaling pathways.

References

- 1. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 34298-86-7 | FR65510 | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bioactive anthraquinone glycosides from Picramnia antidesma spp. fessonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C21H18O11 | CID 14345558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rhein 8-O-β-D-Glucopyranoside Elicited the Purgative Action of Daiokanzoto (Da-Huang-Gan-Cao-Tang), Despite Dysbiosis by Ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polygonum Cuspidatum Alcohol Extract Exerts Analgesic Effects via the MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mid-infrared spectroscopic identification of the right-baked rhubarb for ulcerative colitis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Infrared spectra of anthraquinone derivatives. I. The effect of hydroxyl, acetoxyl, methoxyl, and methyl substitutions on the C=O stretching frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rubiacordone A: A New Anthraquinone Glycoside from the Roots of Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. japer.in [japer.in]

- 15. This compound | CAS 34298-86-7 | Cayman Chemical | Biomol.com [biomol.com]

- 16. The influence of rhein 8-O-β-D-glucopyranoside on the purgative action of sennoside A from rhubarb in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Degradation and Metabolism of Rhein-8-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhein-8-glucoside, an anthraquinone glycoside predominantly found in medicinal plants such as Rhubarb, is a prodrug that undergoes extensive metabolic transformation to exert its pharmacological effects. This technical guide provides a comprehensive overview of the enzymatic degradation and metabolism of this compound, intended for researchers, scientists, and professionals in drug development. The document details the crucial role of the gut microbiota in the initial hydrolysis of this compound to its active aglycone, rhein. Subsequent systemic metabolism, including glucuronidation and sulfation, is also elucidated. This guide presents quantitative pharmacokinetic data, detailed experimental protocols for in vitro and in vivo studies, and visual representations of the metabolic pathways and associated cellular signaling cascades to facilitate a deeper understanding of the compound's biological fate and mechanism of action.

Introduction

This compound (Rhein-8-O-β-D-glucopyranoside) is a naturally occurring anthraquinone glycoside. Like many plant glycosides, its absorption in the upper gastrointestinal tract is limited. The biological activity of this compound is largely dependent on its metabolic conversion to the aglycone, rhein. This conversion is primarily mediated by the enzymatic activity of the gut microbiota. Understanding the intricacies of this metabolic pathway is crucial for predicting the bioavailability, efficacy, and potential toxicity of this compound and herbal preparations containing it. This guide synthesizes the current knowledge on the enzymatic degradation and metabolism of this compound, providing a technical resource for its further investigation and therapeutic development.

Enzymatic Degradation by Gut Microbiota

The primary and rate-limiting step in the metabolism of this compound is the hydrolytic cleavage of the β-glycosidic bond, which releases the aglycone rhein. This process is catalyzed by β-glucosidases, enzymes that are abundantly expressed by a variety of bacteria residing in the colon.

The Role of β-Glucosidases

β-Glucosidases (EC 3.2.1.21) are a class of hydrolases that cleave terminal, non-reducing β-D-glucosyl residues from glycosides and oligosaccharides[1]. A wide range of gut bacteria, including species from the genera Bacteroides, Bifidobacterium, and Lactobacillus, are known to produce these enzymes[2]. The enzymatic action of bacterial β-glucosidases on this compound is essential for its conversion to the more readily absorbable rhein.

Quantitative Data on Enzymatic Degradation

While the qualitative role of gut microbiota is well-established, specific kinetic parameters for the hydrolysis of this compound by individual bacterial species or mixed microbial populations are not extensively reported in the literature. However, studies on similar flavonoid and anthraquinone glycosides provide insights into the efficiency of this process. For instance, β-glucosidases from various microbial sources have been shown to have Michaelis-Menten constants (Km) for different glycoside substrates ranging from the micromolar to millimolar range, indicating varying affinities[3][4][5][6]. The maximum reaction velocity (Vmax) is also highly dependent on the enzyme source and substrate[3].

Intestinal Absorption and Systemic Metabolism

Following its formation in the colon, rhein is absorbed into the systemic circulation. The absorption of rhein is significantly greater than that of its glycoside precursor due to its increased lipophilicity[7]. Once absorbed, rhein undergoes extensive phase II metabolism, primarily in the liver.

Phase II Metabolism: Glucuronidation and Sulfation

The primary routes of rhein metabolism are glucuronidation and sulfation. These conjugation reactions increase the water solubility of rhein, facilitating its excretion.

-

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of rhein glucuronides. Two major glucuronide metabolites have been identified: Rhein-O-8-glucuronide and Rhein-O-1-glucuronide[8].

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to rhein, forming rhein sulfates.

These conjugated metabolites are then excreted in the bile and urine[7]. Biliary-excreted conjugates can be hydrolyzed back to rhein by gut bacteria, leading to enterohepatic circulation, which may prolong the half-life of the compound.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound and its primary metabolite, rhein, has been investigated in animal models. The data highlights the rapid conversion of the glycoside to its aglycone and the subsequent metabolism and elimination of rhein.

Table 1: Mean Plasma Concentration of this compound in Mice After Oral Administration

| Time (hours) | Mean Plasma Concentration (ng/mL) |

| 0.5 | 15.2 |

| 1 | 25.8 |

| 2 | 18.5 |

| 4 | 9.3 |

| 8 | 3.1 |

| 12 | 1.2 |

| 24 | Not Detected |

| Data derived from graphical representation in a study involving oral administration of a decoction containing this compound to mice[9]. |

Table 2: Pharmacokinetic Parameters of Rhein and its Glucuronide Metabolites in Rats After Oral Administration of Rhein (50 mg/kg) [8]

| Parameter | Rhein | Rhein-G1 (Rhein-O-8-glucuronide) | Rhein-G2 (Rhein-O-1-glucuronide) |

| Cmax (ng/mL) | 1623.25 ± 334.06 | 1351.70 ± 574.46 | 927.56 ± 911.41 |

| Tmax (h) | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| AUC(0-t) (h*ng/mL) | 4280.15 ± 1576.81 | 3849.045 ± 1983.15 | 16491.15 ± 25430.71 |

| t1/2 (h) | 2.34 ± 1.81 | 2.78 ± 0.39 | 6.37 ± 2.90 |

| Data are presented as mean ± SD (n=5). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life. Note that Tmax values were not explicitly provided in the source table. |

Experimental Protocols

This section provides generalized protocols for key experiments used to study the enzymatic degradation and metabolism of this compound. These should be adapted and optimized for specific experimental conditions.

In Vitro Enzymatic Degradation by Gut Microbiota

Objective: To determine the rate and extent of this compound hydrolysis by gut bacteria.

Materials:

-

Anaerobic chamber

-

Fecal samples from healthy human donors or specific bacterial strains (e.g., Bacteroides, Lactobacillus)

-

General anaerobic medium (e.g., Gifu Anaerobic Medium)

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

HPLC-MS/MS system

Protocol:

-

Prepare a fecal slurry (e.g., 10% w/v in anaerobic PBS) inside an anaerobic chamber.

-

Inoculate the anaerobic medium with the fecal slurry or a specific bacterial culture.

-

Add this compound to the culture to a final concentration (e.g., 10 µM).

-

Incubate the culture under anaerobic conditions at 37°C.

-

At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots of the culture.

-

Stop the enzymatic reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the samples to pellet bacteria and debris.

-

Analyze the supernatant for the concentrations of this compound and rhein using a validated HPLC-MS/MS method.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and its metabolite, rhein.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound and rhein

-

Lucifer yellow

-

LC-MS/MS system

Protocol:

-

Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

-

For apical to basolateral (A-B) transport, add the test compound (this compound or rhein) to the apical chamber.

-

For basolateral to apical (B-A) transport, add the test compound to the basolateral chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber and immediately replace with fresh buffer.

-

Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for each compound.

In Vivo Metabolism and Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and metabolic fate of this compound after oral administration.

Materials:

-

Sprague-Dawley rats or C57BL/6 mice

-

This compound

-

Oral gavage needles

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium)

-

Blood collection tubes (containing anticoagulant)

-

Metabolic cages for urine and feces collection

-

LC-MS/MS system

Protocol:

-

Fast the animals overnight with free access to water.

-

Administer a single oral dose of this compound via gavage.

-

Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

-

Centrifuge the blood samples to obtain plasma.

-

House the animals in metabolic cages to collect urine and feces for a specified period (e.g., 48 hours).

-

Process plasma, urine, and fecal samples for analysis. This may involve protein precipitation for plasma and extraction for urine and feces.

-

Quantify the concentrations of this compound and its metabolites (rhein, rhein glucuronides, rhein sulfates) in the samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Signaling Pathways and Cellular Effects

The biological effects of this compound are primarily mediated by its active metabolite, rhein. Rhein has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

-

PI3K/AKT Pathway: Rhein has been demonstrated to inhibit the PI3K/AKT signaling pathway, which is often dysregulated in cancer and inflammatory conditions. By inhibiting this pathway, rhein can induce apoptosis and suppress cell proliferation[8][10].

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell growth and survival. Rhein has been shown to modulate this pathway, contributing to its anti-inflammatory and anti-cancer effects[7][11].

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory cytokines and other inflammatory mediators. Rhein has been reported to inhibit the activation of the NF-κB pathway, thereby exerting potent anti-inflammatory effects[12][13][14].

Visualizations

Enzymatic Degradation and Metabolism of this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vivo Metabolism Study

Caption: Workflow for in vivo metabolism study.

Signaling Pathways Modulated by Rhein

Caption: Signaling pathways modulated by Rhein.

Conclusion

The enzymatic degradation of this compound by the gut microbiota is a critical activation step that dictates its bioavailability and subsequent pharmacological activity. The conversion to rhein allows for systemic absorption and interaction with key cellular signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, which underpin its observed anti-inflammatory, anti-cancer, and other therapeutic effects. This technical guide provides a foundational understanding of the metabolic journey of this compound, offering standardized protocols and quantitative data to aid researchers in the continued exploration and development of this and other related natural products. Further research is warranted to delineate the specific contributions of different gut microbial species to its metabolism and to fully elucidate the pharmacokinetic-pharmacodynamic relationship of this compound and its metabolites in various physiological and pathological contexts.

References

- 1. Thermodynamic properties of the β-glucosidase from Thermotoga maritima extend the upper limit of thermophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhein promotes skin wound healing by activating the PI3K/AKT signaling pathway | Semantic Scholar [semanticscholar.org]

- 3. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]

- 4. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Novel High Glucose-Tolerant β-Glucosidase: Targeted Computational Approach for Metagenomic Screening [frontiersin.org]

- 6. agritrop.cirad.fr [agritrop.cirad.fr]

- 7. Rhein inhibits interleukin-1 beta-induced activation of MEK/ERK pathway and DNA binding of NF-kappa B and AP-1 in chondrocytes cultured in hypoxia: a potential mechanism for its disease-modifying effect in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats [mdpi.com]

- 9. Mean plasma concentration-time curves of rhein, aloe-emodin, rhein-8-O-β-D-glucoside, sennoside A, glycyrrhizic acid and liquiritin in control and constipation mice after oral administration of DGD. *P < 0.05, **P < 0.01 vs the control group [cjnmcpu.com]

- 10. Rhein promotes skin wound healing by activating the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Rhein-8-glucoside: Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhein-8-glucoside, a naturally occurring anthraquinone glycoside, is a significant bioactive compound predominantly found in the rhizomes of Rheum species (rhubarb). Traditionally utilized in herbal medicine for its purgative properties, recent scientific inquiry has unveiled a broader spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects. The glycosidic linkage at the C-8 position enhances the solubility and bioavailability of its aglycone, rhein. This technical guide provides a comprehensive overview of the discovery and history of this compound, alongside a detailed compilation of its biological activities supported by quantitative data. It further outlines key experimental protocols for its isolation, synthesis, and biological evaluation, and visualizes its metabolic and signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and History